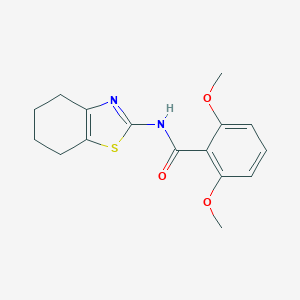
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as DM-BTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DM-BTB is a benzamide derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide acts as a selective inhibitor of PP2A, which leads to the activation of the NMDA receptor. The NMDA receptor is a glutamate receptor that is involved in synaptic plasticity, learning, and memory processes. The activation of the NMDA receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. 2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to enhance the activity of the NMDA receptor by inhibiting the dephosphorylation of the receptor by PP2A.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects, including enhanced synaptic plasticity, improved learning and memory, and neuroprotection against oxidative stress-induced neuronal damage. 2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments, including its selectivity for PP2A and its ability to enhance the activity of the NMDA receptor. However, there are also some limitations to its use, including the complex synthesis process and the potential for off-target effects.
未来方向
There are several potential future directions for 2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide research, including its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide may also have applications in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanisms of action of 2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and its potential therapeutic applications.
合成方法
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been synthesized using various methods, including the reaction of 2,6-dimethoxyaniline and 2-aminobenzothiazole in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2,6-dimethoxyaniline and 2-aminobenzothiazole in the presence of 1,3-dimethylbarbituric acid and sulfuric acid. The synthesis of 2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex process that requires careful handling and precise conditions to obtain high yields of pure product.
科学研究应用
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in regulating various cellular processes, including neuronal signaling. 2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage.
属性
产品名称 |
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
|---|---|
分子式 |
C16H18N2O3S |
分子量 |
318.4 g/mol |
IUPAC 名称 |
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H18N2O3S/c1-20-11-7-5-8-12(21-2)14(11)15(19)18-16-17-10-6-3-4-9-13(10)22-16/h5,7-8H,3-4,6,9H2,1-2H3,(H,17,18,19) |
InChI 键 |
UWXNXCYFUYXLLV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)CCCC3 |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)

![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)



![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)




